2-(Adenin-9-ylmethyl)-butan-1,4-diol
Description
2-(Adenin-9-ylmethyl)-butan-1,4-diol is a purine-derived compound featuring an adenine moiety linked via a methyl group to the 2-position of a butan-1,4-diol backbone. The compound’s polarity and solubility are expected to differ significantly from simpler diols due to the adenine group’s influence.
Properties
Molecular Formula |
C10H15N5O2 |
|---|---|
Molecular Weight |
237.26 g/mol |
IUPAC Name |
2-[(6-aminopurin-9-yl)methyl]butane-1,4-diol |
InChI |
InChI=1S/C10H15N5O2/c11-9-8-10(13-5-12-9)15(6-14-8)3-7(4-17)1-2-16/h5-7,16-17H,1-4H2,(H2,11,12,13) |
InChI Key |
MKUFOQNTAFIJOK-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)CC(CCO)CO)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Adenine-Containing Derivatives
- 2-(2-(2-Amino-9H-purin-9-yl)ethyl)butane-1,4-diyl diacetate (CAS 174155-69-2): This compound shares an adenine core but differs in substitution. The ethyl linker and diacetate esters increase its lipophilicity (logP) compared to the free diol in 2-(Adenin-9-ylmethyl)-butan-1,4-diol. The molar mass (335.36 g/mol) is higher due to esterification, whereas the target compound’s free hydroxyl groups would enhance aqueous solubility .
- 9-Alkyl-2-chloro-9H-purine derivatives: Synthesized via reactions in 1-butanol with DIPEA and benzylamine, these compounds highlight the reactivity of purine scaffolds. The absence of a diol backbone in these analogs reduces their polarity, making them more suitable for hydrophobic environments .
Diol-Based Compounds
- Butan-1,4-diol: A simple diol used as an electroosmotic flow (EOF) marker in micellar electrokinetic chromatography (MEEKC).
2-Butyne-1,4-diol (CAS 110-65-6) :
This diol contains a triple bond, conferring rigidity and higher acidity to the hydroxyl groups. Its industrial use as a chemical intermediate diverges from the target compound’s likely biological applications. The logP of 2-Butyne-1,4-diol (-0.57) suggests moderate hydrophilicity, but the adenine moiety in the target compound may further reduce logP .
Physicochemical and Analytical Data Comparison
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